Cas no 4663-37-0 (1-cyclopropyl-2-methylprop-2-en-1-one)

1-Cyclopropyl-2-methylprop-2-en-1-one is a versatile cyclic ketone featuring a cyclopropyl group and an α,β-unsaturated carbonyl structure. This compound is of interest in synthetic organic chemistry due to its reactivity as a Michael acceptor and its potential as a building block for complex molecular frameworks. The cyclopropyl ring introduces strain, enhancing its utility in ring-opening and cycloaddition reactions, while the methyl-substituted alkene moiety offers selectivity in functionalization. Its well-defined structure makes it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise control over stereochemistry and reactivity is critical. The compound is typically handled under inert conditions due to its sensitivity to polymerization.
1-cyclopropyl-2-methylprop-2-en-1-one structure
4663-37-0 structure
Product Name:1-cyclopropyl-2-methylprop-2-en-1-one
CAS No:4663-37-0
MF:C7H10O
MW:110.153702259064
MDL:MFCD21818265
CID:1517768
PubChem ID:12870153
Update Time:2025-06-08

1-cyclopropyl-2-methylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-cyclopropyl-2-methyl-
    • 1-cyclopropyl-2-methylprop-2-en-1-one
    • 4663-37-0
    • EN300-2990909
    • SCHEMBL10247068
    • AKOS017730461
    • MDL: MFCD21818265
    • Inchi: 1S/C7H10O/c1-5(2)7(8)6-3-4-6/h6H,1,3-4H2,2H3
    • InChI Key: SITFVXSQXDOJEO-UHFFFAOYSA-N
    • SMILES: O=C(C(=C)C)C1CC1

Computed Properties

  • Exact Mass: 110.0732
  • Monoisotopic Mass: 110.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-cyclopropyl-2-methylprop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2990909-0.05g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
0.05g
$174.0 2025-03-19
Enamine
EN300-2990909-0.1g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
0.1g
$257.0 2025-03-19
Enamine
EN300-2990909-0.25g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
0.25g
$367.0 2025-03-19
Enamine
EN300-2990909-0.5g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
0.5g
$579.0 2025-03-19
Enamine
EN300-2990909-1.0g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
1.0g
$743.0 2025-03-19
Enamine
EN300-2990909-2.5g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
2.5g
$1454.0 2025-03-19
Enamine
EN300-2990909-5.0g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
5.0g
$2152.0 2025-03-19
Enamine
EN300-2990909-10.0g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95.0%
10.0g
$3191.0 2025-03-19
Enamine
EN300-2990909-1g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95%
1g
$743.0 2023-09-06
Enamine
EN300-2990909-5g
1-cyclopropyl-2-methylprop-2-en-1-one
4663-37-0 95%
5g
$2152.0 2023-09-06

Additional information on 1-cyclopropyl-2-methylprop-2-en-1-one

Recent Advances in the Study of 1-cyclopropyl-2-methylprop-2-en-1-one (CAS: 4663-37-0) in Chemical Biology and Pharmaceutical Research

1-cyclopropyl-2-methylprop-2-en-1-one (CAS: 4663-37-0) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile building block in organic synthesis and its biological activities, which may have implications for drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 1-cyclopropyl-2-methylprop-2-en-1-one, highlighting its role as a key intermediate in the preparation of more complex molecules. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and its derivatives. Their findings suggest that the cyclopropyl group enhances the stability of the compound under various reaction conditions, making it a promising candidate for further chemical modifications.

In another recent study, researchers explored the biological activity of 1-cyclopropyl-2-methylprop-2-en-1-one and its derivatives. Preliminary in vitro assays demonstrated moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These results, published in Bioorganic & Medicinal Chemistry Letters, indicate that the compound could serve as a lead structure for the development of novel anti-inflammatory agents. However, further optimization and in vivo studies are required to validate these findings.

The reactivity of 1-cyclopropyl-2-methylprop-2-en-1-one has also been a subject of interest. A 2024 paper in Organic Letters detailed its use in [3+2] cycloaddition reactions, yielding highly functionalized cyclopentane derivatives. This methodology expands the synthetic utility of the compound, offering new avenues for the construction of complex molecular architectures with potential pharmaceutical applications.

Despite these promising developments, challenges remain in the large-scale production and purification of 1-cyclopropyl-2-methylprop-2-en-1-one. Recent patents filed by pharmaceutical companies suggest ongoing efforts to address these issues, with a focus on optimizing reaction conditions and reducing production costs. These advancements could facilitate the broader adoption of this compound in drug discovery programs.

In conclusion, 1-cyclopropyl-2-methylprop-2-en-1-one (CAS: 4663-37-0) represents a valuable scaffold in chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic versatility and emerging biological activities, make it a compound of significant interest. Future research should focus on elucidating its mechanism of action, exploring additional derivatization strategies, and assessing its therapeutic potential in disease models.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd